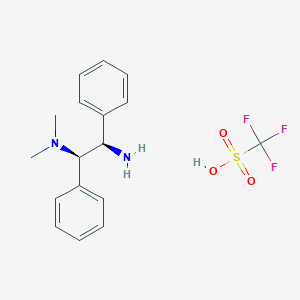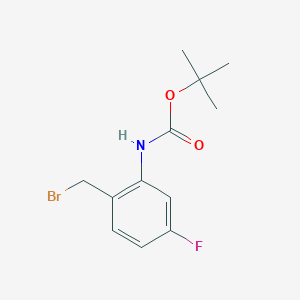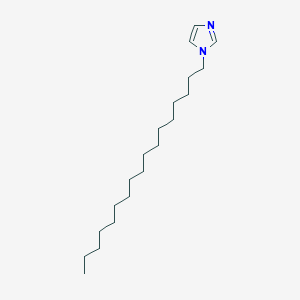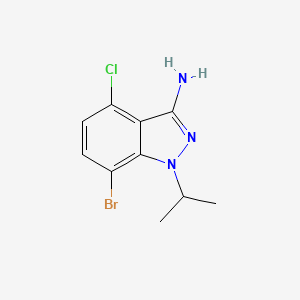
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. This compound is notable for its use as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The presence of bromine, chlorine, and isopropyl groups in its structure makes it a versatile building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine typically involves a multi-step process. One common method starts with the bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position. This is followed by a cyclization reaction with hydrazine to form the indazole ring . The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures (around 60°C) with hydrazine hydrate and sodium acetate as reagents .
Industrial Production Methods
For large-scale production, the same synthetic route can be adapted with optimizations to improve yield and reduce costs. The process can be scaled up to hundred-gram quantities without the need for column chromatography purification, making it economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The formation of the indazole ring itself is a cyclization reaction involving hydrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can modify the functional groups attached to the indazole ring .
Scientific Research Applications
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs, including potential treatments for HIV and cancer.
Biological Studies: The compound is used to study the biological activity of indazole derivatives, which have shown promise as enzyme inhibitors and receptor modulators.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms, along with the indazole ring, interact with the active sites of target proteins, disrupting their normal function . This can lead to the inhibition of viral replication in the case of HIV or the suppression of tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group.
6-Bromo-5-methylquinazolin-4(3H)-one: Another heterocyclic compound with similar bromine and chlorine substitutions.
Uniqueness
The presence of the isopropyl group in 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine provides unique steric and electronic properties, making it distinct from its analogs. This can result in different biological activities and chemical reactivity, offering advantages in specific applications .
Properties
Molecular Formula |
C10H11BrClN3 |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
7-bromo-4-chloro-1-propan-2-ylindazol-3-amine |
InChI |
InChI=1S/C10H11BrClN3/c1-5(2)15-9-6(11)3-4-7(12)8(9)10(13)14-15/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
DKDLSUITJAMOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2C(=N1)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



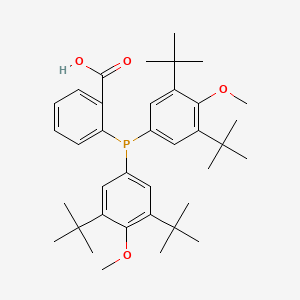

![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)
